N-(2-(4-(cyclopropanecarboxamido)benzamido)ethyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
The compound contains several functional groups including a carboxamide group, a benzamido group, a thiophene ring, and a tetrahydropyrimidine ring. Carboxamides and benzamides are important in organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and more than 25% of familiar drugs . They also play a leading role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of amide bonds. Amide bond formation can be achieved through various methods such as carboxylic acid activation, amine activation, and transamidation . The thiophene ring could be synthesized through methods such as the Gewald reaction .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of the thiophene ring, a five-membered heterocyclic compound containing a sulfur atom, would add to this complexity .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For example, the amide bonds could be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, compounds containing a thiophene ring are often insoluble in water but soluble in most organic solvents .Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial and Antioxidant Studies
Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have been synthesized and evaluated for antimicrobial and antioxidant activities. Some of these compounds exhibited significant antibacterial and antifungal properties, as well as profound antioxidant potential. These findings highlight the utility of such compounds in the development of new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Antimicrobial Evaluation
Novel benzamide derivatives, including N-cyclopropyl-2-(amino substituted)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives, have been synthesized and screened for in vitro antimicrobial activity against various bacterial and fungal strains. This research demonstrates the potential of such compounds in antimicrobial drug development (Devarasetty et al., 2019).
Chemical Synthesis and Catalysis
Heterocyclic Synthesis
The compound and its analogs serve as key intermediates in the synthesis of diverse heterocyclic compounds. Their versatility in chemical reactions facilitates the development of new synthetic routes for heterocyclic compounds, which are a crucial class of molecules in medicinal chemistry and drug discovery efforts (Ahmed, 2007).
Synthesis Under Microwave Irradiation
The synthesis of tetrahydrobenzo[b]thiophene derivatives under microwave irradiation demonstrates the efficiency of modern synthetic techniques in producing complex heterocyclic compounds. This approach not only speeds up the synthesis process but also contributes to the development of green chemistry by reducing reaction times and potentially the environmental footprint of chemical syntheses (Abdalha et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]-2,4-dioxo-3-(thiophen-2-ylmethyl)-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5S/c29-19(14-5-7-16(8-6-14)27-20(30)15-3-4-15)24-9-10-25-21(31)18-12-26-23(33)28(22(18)32)13-17-2-1-11-34-17/h1-2,5-8,11-12,15H,3-4,9-10,13H2,(H,24,29)(H,25,31)(H,26,33)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPTZELPSWIPQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CNC(=O)N(C3=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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